molecular formula C13H16FNO4S B4044272 N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-fluorophenoxy)propanamide

N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B4044272
M. Wt: 301.34 g/mol
InChI Key: KCLVXHCFONOWPE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C13H16FNO4S and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.07840733 g/mol and the complexity rating of the compound is 448. The solubility of this chemical has been described as >45.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Propanamides, such as the one described, are explored for their pharmacokinetic properties and metabolism in preclinical studies. For example, a study on the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) demonstrated that such compounds are rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized in rats (Wu et al., 2006). This suggests a potential for similar propanamides to be developed with ideal pharmacokinetic characteristics for therapeutic applications.

Synthesis of Radiopharmaceuticals

The synthesis of complex radiopharmaceuticals often requires intermediates like fluorophenols, which are related to the fluoro groups in the compound . A study on the synthesis of no-carrier-added 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide highlighted a novel two-step radiosynthesis method, providing insights into the synthesis of radiopharmaceuticals bearing a fluorophenoxy moiety (Ross et al., 2011).

Molecular Mechanisms and Drug Action

Research into the molecular mechanisms of action for compounds like bisphenol A (BPA) provides a framework for understanding how similar compounds might interact with biological systems. Studies have focused on the endocrine-disruptive effects of BPA and its metabolism and environmental fate (Wetherill et al., 2007), which could inform research into the environmental and health impacts of similar propanamides.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-9(19-12-5-3-2-4-11(12)14)13(16)15-10-6-7-20(17,18)8-10/h2-5,9-10H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLVXHCFONOWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-fluorophenoxy)propanamide
Reactant of Route 2
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N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-fluorophenoxy)propanamide
Reactant of Route 3
N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-fluorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-fluorophenoxy)propanamide
Reactant of Route 5
N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-fluorophenoxy)propanamide
Reactant of Route 6
N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-fluorophenoxy)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.